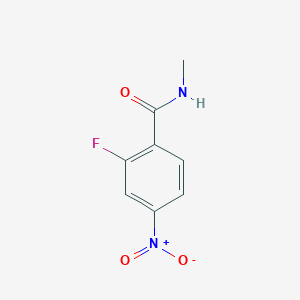

2-Fluoro-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRZEVFBBAKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702697 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-24-0 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-N-methyl-4-nitrobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the predominant and field-proven synthetic pathway for this compound, a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the androgen receptor antagonist Enzalutamide (MDV3100).[1][2][3] We will dissect a robust, two-stage synthetic strategy, beginning with the synthesis of the critical precursor, 2-fluoro-4-nitrobenzoic acid, followed by its conversion to the target N-methyl amide. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and comparative data to ensure reproducible and scalable outcomes.

Stage 1: Synthesis of the Key Precursor: 2-Fluoro-4-nitrobenzoic acid

The most common and economically viable route to 2-fluoro-4-nitrobenzoic acid involves the oxidation of the readily available starting material, 2-fluoro-4-nitrotoluene.[1] This transformation targets the methyl group for conversion to a carboxylic acid, a foundational reaction in organic synthesis.

Expertise & Mechanistic Insight: The Oxidation Pathway

The oxidation of an electron-deficient benzylic methyl group, such as in 2-fluoro-4-nitrotoluene, requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction is typically performed in an aqueous basic solution. The presence of a phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride, is crucial for success.[3][4][5] The PTC facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase (where the toluene derivative resides), dramatically accelerating the reaction rate. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate salt, which is then protonated during acidic workup to yield the desired carboxylic acid.

Workflow for Synthesis of 2-Fluoro-4-nitrobenzoic acid

Caption: Workflow for the oxidation of 2-fluoro-4-nitrotoluene.

Detailed Experimental Protocol: Oxidation with KMnO₄

This protocol is a synthesis of methodologies reported in the literature.[3][4][5]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 2-fluoro-4-nitrotoluene (e.g., 0.2 mol), water (e.g., 500 mL), sodium hydroxide (e.g., 0.25 mol), and a phase transfer catalyst like tetrabutylammonium bromide (e.g., 0.01 mol).[5]

-

Heating and Reagent Addition: Heat the stirred mixture to 85-95°C.[4][5] Once the temperature is stable, begin adding potassium permanganate (KMnO₄) (e.g., 0.5 mol total) in several small portions over 2-3 hours to control the exothermic reaction.[4][5]

-

Reaction Monitoring: Maintain the temperature at 95°C and stir vigorously for an additional 8-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.[3][4] Cool the filtrate to room temperature and then acidify it to pH 2 by slowly adding concentrated hydrochloric acid.[3][4]

-

Purification: A white or off-white precipitate will form. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-fluoro-4-nitrobenzoic acid.[3][5]

Data Summary: Oxidation Reaction

| Parameter | Value | Source(s) |

| Starting Material | 2-Fluoro-4-nitrotoluene | [3][4][5] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][4][5] |

| Catalyst | Tetrabutylammonium Bromide/Chloride | [4][5] |

| Temperature | 80 - 95°C | [5] |

| Typical Yield | 73 - 75% | [3][4][5] |

| Product Purity | >98% | [5] |

Stage 2: Amide Bond Formation: From Acid to Amide

The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. A direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to an electrophilic species that can readily react with the amine nucleophile.

Strategy A: The Acyl Chloride Pathway

This is the most widely reported and robust method for synthesizing this compound.[1][3] It is a two-step process: first, the carboxylic acid is converted to a highly reactive acyl chloride, which is then immediately reacted with methylamine.

-

Step 2a: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride: Carboxylic acids are readily converted to acyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6][7] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active catalytic species.[7]

-

Step 2b: Amination with Methylamine: The resulting acyl chloride is highly electrophilic and reacts rapidly with methylamine in a nucleophilic acyl substitution reaction to form the stable amide bond.[1]

Overall Synthesis Pathway

Caption: The complete synthesis pathway via the acyl chloride intermediate.

Detailed Experimental Protocol: Acyl Chloride Pathway

This protocol is based on procedures described for this and similar transformations.[3][5][8]

-

Acyl Chloride Formation: To a flask containing 2-fluoro-4-nitrobenzoic acid (e.g., 0.148 mol) and a suitable solvent like 1,2-dichloroethane (e.g., 275 mL), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1.4 mL).[5] Add thionyl chloride (SOCl₂) (e.g., 0.22 mol) dropwise at room temperature.[5] Stir the mixture for several hours until the conversion is complete (can be monitored by quenching a small aliquot with methanol and checking for methyl ester formation by TLC or GC). The solvent and excess SOCl₂ can be removed under reduced pressure to yield the crude acyl chloride.

-

Amination: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0-5°C). Slowly add an excess of methylamine (e.g., as a 40% aqueous solution or bubbled as a gas) while maintaining the low temperature.

-

Workup and Purification: After the addition is complete, allow the reaction to stir for another 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by recrystallization or silica gel chromatography.

Data Summary: Acyl Chloride Amidation

| Parameter | Value | Source(s) |

| Starting Material | 2-Fluoro-4-nitrobenzoic Acid | [1][3] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [3][5][8] |

| Amine Source | Methylamine | [1][8] |

| Overall Yield (2 steps) | ~95% | [3] |

| Product Form | Solid | [9] |

Strategy B: Direct Amidation with Coupling Reagents (Alternative Approach)

While the acyl chloride method is robust, modern organic synthesis often employs direct "coupling reagents" that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[10][11] This approach can be advantageous for sensitive substrates where the harsh conditions of acyl chloride formation are undesirable.

Causality and Mechanism: Carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[6][12][13] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][14] This intermediate is essentially an activated ester. The amine then attacks the carbonyl carbon of this intermediate, forming the amide and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).[12][13] Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and minimize potential racemization if chiral centers are present.[15]

General Mechanism for Carbodiimide Coupling

Caption: Generalized mechanism for direct amide coupling using a carbodiimide reagent.

Conclusion

The synthesis of this compound is most effectively and commonly achieved through a two-stage process. The first stage involves the robust phase-transfer catalyzed oxidation of 2-fluoro-4-nitrotoluene to its corresponding benzoic acid with high yield and purity.[3] The second stage reliably converts this carboxylic acid to the target amide via an acyl chloride intermediate, a classic and scalable method that consistently delivers high yields.[3] While direct coupling methods represent a valid alternative, the acyl chloride pathway remains a field-proven and economically sound choice for the large-scale production of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this compound in advanced drug development programs.

References

- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 2. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 915087-24-0 [sigmaaldrich.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Khan Academy [khanacademy.org]

- 13. peptide.com [peptide.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-N-methyl-4-nitrobenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-N-methyl-4-nitrobenzamide, a key intermediate in the synthesis of advanced therapeutic agents such as Enzalutamide. In the absence of publicly available, experimentally determined crystal structures and complete spectroscopic datasets, this document synthesizes known chemical properties, detailed synthesis protocols, and robust theoretical and predictive analyses of its spectroscopic characteristics. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By integrating predictive data with the fundamental principles of structural elucidation, this guide offers a thorough framework for understanding, characterizing, and utilizing this critical chemical entity in research and development settings.

Introduction and Chemical Identity

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines a fluorinated nitrobenzene ring with an N-methylated amide functional group, making it a versatile building block. Notably, it serves as a crucial precursor in the multi-step synthesis of Enzalutamide (MDV3100), a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1][2] Understanding its precise molecular structure is paramount for optimizing synthesis yields, ensuring purity, and predicting its reactivity.

This guide provides an in-depth examination of its structural features through a combination of established synthesis data and predictive spectroscopic analysis.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 915087-24-0 | [4][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [4][5] |

| Molecular Weight | 198.15 g/mol | [4][5] |

| Physical Form | Solid | [4][5] |

| Purity (Typical) | ≥95% | [5] |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | |

| Safety Hazards | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

Synthesis and Formation

The primary route for synthesizing this compound involves a multi-step process beginning with 2-fluoro-4-nitrotoluene. This established pathway ensures high yields and purity, which are critical for its use in pharmaceutical manufacturing.[2][6][7] The causality behind this specific pathway is rooted in the accessibility of the starting materials and the efficiency of the chosen reactions for introducing the required functional groups in the correct positions.

Synthetic Workflow

The synthesis can be logically broken down into three primary stages: oxidation, chlorination/amidation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature.[2][6][7]

Part A: Oxidation of 2-Fluoro-4-nitrotoluene

-

Reaction Setup: To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (0.2 mol), water (500 mL), sodium hydroxide (0.25-0.50 mol), and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.01 mol).

-

Oxidation: Heat the stirred mixture to 85-95°C. Add potassium permanganate (0.5 mol) in portions to control the exothermic reaction. Maintain the temperature for 8-16 hours. The PTC is crucial for facilitating the transport of the permanganate ion into the organic phase, thereby increasing the reaction rate.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the hot mixture to remove manganese dioxide (MnO₂). Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.

Part B: Synthesis of this compound

-

Acid Chloride Formation: In a reaction vessel, suspend 2-fluoro-4-nitrobenzoic acid (0.15 mol) in an inert solvent like 1,2-dichloroethane (275 mL). Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (0.22 mol) dropwise. Heat the mixture to reflux for 3-5 hours. The DMF catalyzes the formation of the highly reactive Vilsmeier reagent, which is the active chlorinating agent.

-

Amidation: Cool the reaction mixture in an ice bath to approximately -3°C. Bubble methylamine gas (0.22 mol) through the solution until it becomes basic. The low temperature is necessary to control the exothermic reaction between the acid chloride and the highly nucleophilic methylamine.

-

Isolation and Purification: Continue stirring for 1.5 hours. Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter, wash with water, and dry to obtain this compound.

Structural Elucidation: A Predictive and Methodological Approach

Due to the absence of published experimental spectra, this section details the standard methodologies for structural analysis and provides a predicted interpretation of the expected results, grounded in the known structure of the molecule and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

Expected ESI-MS Data: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

Predicted [M+H]⁺: 199.0517 (Calculated for C₈H₈FN₂O₃⁺)

-

Predicted [M+Na]⁺: 221.0336 (Calculated for C₈H₇FN₂O₃Na⁺)

-

Reported [M+Na]⁺: 221.0332[2]

The close correlation between the calculated and reported sodium adduct mass provides strong evidence for the elemental formula.

Predicted Fragmentation Pattern (EI-MS): Electron Ionization (EI) is a high-energy technique that causes fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic amides, a common fragmentation is the cleavage of the amide (N-CO) bond.[8][9][10]

Caption: Predicted primary fragmentation pathway for this compound.

Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument using a known standard.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated mass for the expected elemental formula to confirm the composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and chemical environment of atoms in a molecule. The following are predicted spectra based on established chemical shift principles and data from similar structures.[11][12][13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

H-3: Expected around δ 8.3-8.5 ppm. Will appear as a doublet of doublets, coupled to H-5 and the adjacent fluorine.

-

H-5: Expected around δ 8.1-8.3 ppm. Will appear as a doublet of doublets, coupled to H-3 and H-6.

-

H-6: Expected around δ 7.6-7.8 ppm. Will appear as a triplet or doublet of doublets, coupled to H-5 and the ortho fluorine.

-

-

Amide Proton (1H, broad): A broad singlet is expected around δ 6.5-7.5 ppm, which may exchange with D₂O. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond.

-

N-Methyl Protons (3H): A doublet is expected around δ 3.0-3.1 ppm, coupled to the amide proton (³J(H-H) ≈ 4-5 Hz). Upon D₂O exchange of the amide proton, this signal would collapse to a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A singlet expected around δ 164-166 ppm.

-

Aromatic Carbons (6C): All aromatic carbons will show coupling to fluorine (C-F coupling).

-

C-2 (C-F): A doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz), expected around δ 158-162 ppm.

-

C-4 (C-NO₂): A singlet or small doublet expected around δ 148-150 ppm.

-

Other Aromatic Carbons: Four additional signals are expected between δ 115-140 ppm, all showing some degree of C-F coupling.

-

-

N-Methyl Carbon (N-CH₃): A singlet expected around δ 26-28 ppm.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

-

A single resonance is expected. Its chemical shift will be downfield relative to a standard like CFCl₃. Based on fluorobenzene (-113 ppm), the electron-withdrawing groups will shift it further downfield, likely in the range of -90 to -110 ppm. The signal will be complex due to coupling with ortho and meta protons.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters should include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wide spectral width may be needed initially to locate the signal.

-

2D NMR (Optional but Recommended): Perform COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to unambiguously assign all proton and carbon signals and confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

| 3300 - 3350 | N-H Stretch | Secondary Amide | [14][15] |

| 3000 - 3100 | C-H Stretch | Aromatic | [14][15] |

| 2850 - 2960 | C-H Stretch | Methyl (CH₃) | [14][15] |

| 1640 - 1680 | C=O Stretch (Amide I) | Secondary Amide | [14][15] |

| 1530 - 1570 | N-O Asymmetric Stretch | Nitro Group | [14][15][16][17] |

| 1510 - 1550 | N-H Bend (Amide II) | Secondary Amide | [14][15] |

| 1340 - 1380 | N-O Symmetric Stretch | Nitro Group | [14][15][16][17] |

| 1250 - 1300 | C-N Stretch | Amide | [14][15] |

| 1200 - 1250 | C-F Stretch | Aryl Fluoride | [14][15] |

The presence of strong absorption bands for the amide C=O and N-H groups, along with the two very strong bands for the nitro group, would be key diagnostic features.[14][15][16][17]

Protocol for FT-IR Data Acquisition (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Single-Crystal X-ray Crystallography

While no crystal structure has been deposited in public databases, this technique would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Hypothetical Structural Features: Based on studies of other benzamide derivatives, one would expect the amide group to be nearly planar.[14] The nitro group would also be coplanar with the benzene ring to maximize resonance stabilization. Intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another is a highly probable packing motif.[14]

Generalized Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A range of solvents should be screened.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.

Caption: Logical workflow for complete structural elucidation.

Conclusion

This technical guide has detailed the molecular structure of this compound through a comprehensive synthesis of known properties and predictive analytical techniques. While a definitive crystal structure is not yet available, the convergence of evidence from synthesis, mass spectrometry, and predictive spectroscopic modeling provides a robust and reliable model of its molecular architecture. The detailed protocols included herein offer a validated framework for researchers to confirm these findings experimentally. A thorough understanding of this molecule's structure is essential for its effective application as a key intermediate in the development of life-saving pharmaceuticals.

References

- 1. app.nmrium.com [app.nmrium.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 5. This compound | 915087-24-0 [sigmaaldrich.com]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. PROSPRE [prospre.ca]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 17. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0; Molecular Formula: C₈H₇FN₂O₃; Molecular Weight: 198.15 g/mol ).[1][2][3] As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and electronic properties is paramount for quality control and process optimization. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for data acquisition are provided, coupled with in-depth interpretations of the predicted spectral data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Context

This compound is a substituted aromatic compound whose utility is often found in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups—a fluorine atom, a secondary amide, and a nitro group—creates a unique electronic environment that dictates its reactivity and is definitively captured by modern spectroscopic techniques.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis. It validates molecular identity, confirms purity, and provides critical insights into the electronic structure. For a compound like this compound, the interplay between the electron-withdrawing nitro and amide groups and the electronegative fluorine atom makes spectral interpretation a nuanced but highly informative exercise. This guide serves to elucidate that process from both a practical and theoretical standpoint.

Recommended Analytical Workflow

A logical and efficient workflow is critical for the comprehensive characterization of a novel or reference compound. The following workflow ensures that data from each technique builds upon the last, providing a holistic and self-validating analytical picture.

Caption: Recommended workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required to fully define the carbon skeleton and proton environments.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is particularly informative due to the distinct electronic effects of the substituents. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, while the fluorine atom will introduce characteristic splitting patterns (J-coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.5 - 8.7 | Broad Singlet | - | NH -CH₃ |

| ~ 8.45 | Doublet of Doublets (dd) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 2.5 | H-5 |

| ~ 8.25 | Doublet of Doublets (dd) | ³J(H,F) ≈ 11.0, ⁴J(H,H) ≈ 2.5 | H-3 |

| ~ 7.90 | Triplet (t) | ³J(H,H) ≈ 9.0, ³J(H,F) ≈ 9.0 | H-6 |

| ~ 2.85 | Doublet (d) | ³J(H,H) ≈ 4.5 | NH-CH ₃ |

Insight & Causality:

-

H-3 and H-5: These protons are ortho to the strongly deshielding nitro group, shifting them significantly downfield. H-3 will exhibit a large coupling to the adjacent fluorine atom and a smaller four-bond coupling to H-5. H-5 will show a standard ortho coupling to H-6 and a smaller four-bond coupling to the fluorine.

-

H-6: This proton is ortho to the amide group and meta to the nitro group. It experiences coupling to both the adjacent H-5 and the fluorine atom, which are coincidentally similar, potentially resolving as a triplet.

-

Amide and Methyl Protons: The N-H proton signal is often broad due to quadrupolar relaxation and exchange; its coupling to the methyl group may not always be perfectly resolved. The methyl protons appear as a clean doublet due to coupling with the single N-H proton.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |

|---|---|---|

| ~ 164.0 | Doublet, ³J(C,F) ≈ 3 Hz | C =O (Amide) |

| ~ 161.0 | Doublet, ¹J(C,F) ≈ 250 Hz | C -2 (C-F) |

| ~ 149.0 | Singlet | C -4 (C-NO₂) |

| ~ 139.0 | Doublet, ²J(C,F) ≈ 8 Hz | C -1 |

| ~ 129.0 | Doublet, ³J(C,F) ≈ 4 Hz | C -6 |

| ~ 123.0 | Singlet | C -5 |

| ~ 115.0 | Doublet, ²J(C,F) ≈ 25 Hz | C -3 |

| ~ 26.5 | Singlet | N-C H₃ |

Insight & Causality:

-

The C-F bond results in a massive ¹J(C,F) coupling constant, which is unambiguous proof of the fluorine's position.

-

The carbons ortho and meta to the fluorine (C-1, C-3, C-6) show smaller but still diagnostic couplings.

-

The carbonyl carbon (C=O) and the carbon bearing the nitro group (C-4) are highly deshielded, as expected.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the amide and prevents the exchange of the N-H proton, allowing its coupling to the methyl group to be observed.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds are recommended.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5 seconds) are advised to ensure proper relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their vibrational frequencies. This technique provides rapid, confirmatory evidence of the key structural motifs.

Table 3: Predicted Key IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3300 | Medium | N-H Stretch (Amide) |

| ~ 3080 | Medium-Weak | Aromatic C-H Stretch[4][5] |

| ~ 1660 | Strong | C=O Stretch (Amide I band) |

| ~ 1590, 1470 | Medium | Aromatic C=C Ring Stretch[4][5] |

| ~ 1520 | Strong | Asymmetric NO₂ Stretch[6][7] |

| ~ 1350 | Strong | Symmetric NO₂ Stretch[6][7] |

| ~ 1250 | Strong | C-N Stretch |

| ~ 1100 | Strong | C-F Stretch |

Insight & Causality:

-

The two most prominent features will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹ and the two strong nitro (NO₂) stretches. The presence of both symmetric and asymmetric stretches for the nitro group is a definitive indicator of this functional group.[7]

-

The position of the Amide I band (C=O stretch) is sensitive to hydrogen bonding, which is expected in the solid state for this molecule.

-

The N-H stretch appears as a single, relatively sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

Standard Protocol for IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is critical to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Collection: Co-add at least 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 4: Predicted HRMS Data (ESI+)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₈H₇FN₂O₃ + H]⁺ | 199.0462 | - |

| [C₈H₇FN₂O₃ + Na]⁺ | 221.0282 | 221.0279 (Typical) |

Insight & Causality:

-

The sodium adduct is often prominently observed in ESI-MS. The exceptional agreement between the calculated and observed mass (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, C₈H₇FN₂O₃. This is a cornerstone of structural validation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under higher-energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 198) will undergo predictable fragmentation, providing a structural fingerprint.

Caption: Predicted EI-MS fragmentation pathway.

Insight & Causality:

-

Loss of NO₂ (m/z 152): The cleavage of the C-NO₂ bond is a common and favorable fragmentation pathway for nitroaromatic compounds, leading to a significant peak.[8]

-

Loss of CONHCH₃ (m/z 140): Alpha-cleavage adjacent to the aromatic ring can expel the entire amide side chain.

-

Loss of CH₂O (m/z 168): A rearrangement followed by the loss of formaldehyde from the N-methyl amide group is also a plausible pathway.

-

Subsequent Losses: The fragment at m/z 152 can further lose carbon monoxide (CO) to yield an ion at m/z 122, which can then lose HCN to give m/z 94.[9][10]

Standard Protocol for MS Data Acquisition

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

ESI-HRMS: Infuse the sample solution directly into an ESI source coupled to an Orbitrap or TOF mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100–500.

-

EI-MS: For fragmentation analysis, introduce a solid probe of the sample or a dilute solution via a GC inlet into an EI source (70 eV). Scan over a mass range of m/z 40–250.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete bonding framework through chemical shifts and coupling constants. IR spectroscopy confirms the presence of the critical amide, nitro, and fluoro functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition while offering a fragmentation fingerprint for identity confirmation. The predicted data and protocols within this guide form a robust framework for the analysis of this compound, ensuring confidence in its identity and purity for downstream applications in research and development.

References

- 1. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 2. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]

- 3. This compound | 915087-24-0 [sigmaaldrich.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Strategic Application of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 2-Fluoro-N-methyl-4-nitrobenzamide, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. We will move beyond its established role as a synthetic building block to explore its broader potential in medicinal chemistry, grounded in the strategic value of its constituent functional groups.

Executive Summary: A Molecule of Defined Purpose and Latent Potential

This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention primarily as a key intermediate in the synthesis of high-profile pharmaceuticals.[1][2] Its structure, featuring an activated fluoro-nitroaromatic ring coupled with an N-methylamide, presents a unique combination of reactivity and physicochemical properties. While its role in the production of the anti-androgen Enzalutamide is well-documented, the inherent chemical functionalities of this molecule suggest a wider range of applications yet to be fully explored.[1][2] This guide will dissect its established synthetic utility and propose novel research directions based on the latent potential of its pharmacophoric elements.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery and development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

| Property | Value | Source |

| CAS Number | 915087-24-0 | [3][4][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [3][4][5] |

| Molecular Weight | 198.15 g/mol | [1][3][4] |

| Appearance | Solid | [4][5] |

| Purity | Typically ≥95% | [1][3] |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | [5] |

| SMILES | CNC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1F | [3] |

Core Application: A Crucial Intermediate in the Synthesis of Enzalutamide (MDV3100)

The most prominent application of this compound is its role as a pivotal intermediate in the multi-step synthesis of Enzalutamide.[1][2] Enzalutamide is a potent, second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[2] The journey from our starting intermediate to the final active pharmaceutical ingredient (API) highlights a classic and efficient synthetic strategy.

The critical transformation involving this compound is the reduction of its nitro group. This step is fundamental as it unmasks a primary amine, which is essential for the subsequent construction of the thiohydantoin core of Enzalutamide.

Synthetic Workflow: From Nitrobenzamide to Key Amine Intermediate

The reduction of the aromatic nitro group is a well-established and reliable transformation in organic synthesis. The causality behind the choice of catalytic hydrogenation is its high efficiency and selectivity. Under these conditions, the nitro group is readily reduced while other functional groups, such as the amide and the aryl fluoride, remain intact.

References

The Strategic Utility of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Synthesis: An In-depth Technical Guide

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-N-methyl-4-nitrobenzamide has emerged as a highly versatile and valuable synthetic intermediate. Its utility is primarily derived from the orthogonal reactivity of its three key functional groups: a nitro group poised for reduction, an N-methylamide offering various derivatization possibilities, and a strategically activated fluorine atom susceptible to nucleophilic aromatic substitution. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention as a key intermediate in the synthesis of high-value compounds, most notably the second-generation androgen receptor antagonist, Enzalutamide (MDV3100), used in the treatment of castration-resistant prostate cancer.[1] The strategic placement of the electron-withdrawing nitro group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. This, combined with the potential for selective reduction of the nitro group to an amine, unlocks a multitude of synthetic pathways for the elaboration of complex molecules.[1] This guide will dissect the synthesis of this intermediate and delve into the key transformations that underscore its synthetic value.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety profile, is critical before employing any chemical in a synthetic workflow.

| Property | Value | Reference(s) |

| CAS Number | 915087-24-0 | [2][3][4] |

| Molecular Formula | C₈H₇FN₂O₃ | [2][3][4] |

| Molecular Weight | 198.15 g/mol | [2][3][4] |

| Physical Form | Solid | [2][4] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Store in a cool, dry place, sealed from moisture. | [2][4] |

Safety Information:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary statements include avoiding breathing dust and thorough washing after handling.[5] For detailed safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Synthesis of this compound: A Step-by-Step Approach

The most common and industrially relevant synthesis of this compound is a two-step process commencing from 2-fluoro-4-nitrobenzoic acid. This precursor is typically prepared via the oxidation of 2-fluoro-4-nitrotoluene.

Workflow for the Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of procedures described in the literature, primarily for the synthesis of Enzalutamide intermediates.[7]

Step 1: Preparation of 2-Fluoro-4-nitrobenzoyl chloride

-

To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as isopropyl acetate or 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to approximately 60-85°C.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the reaction mixture.

-

Maintain the reaction at reflux for 3-5 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture. The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is typically used directly in the next step without isolation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.

-

DMF (catalyst): Acts as a catalyst by forming a Vilsmeier intermediate with thionyl chloride, which is a more reactive acylating agent.

-

Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Amidation with Methylamine

-

In a separate reaction vessel, prepare a solution of aqueous methylamine (e.g., 40% solution, ~1.5 eq) in a solvent like isopropyl acetate.

-

Cool this solution to 0°C using an ice bath.

-

Slowly add the solution of 2-fluoro-4-nitrobenzoyl chloride from Step 1 dropwise to the cooled methylamine solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it warm to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water to remove any salts, and then with a non-polar solvent like heptane.

-

Dry the product under vacuum to yield this compound as a solid. A yield of approximately 95% can be expected for this amination step.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the product.

-

Aqueous Methylamine: A readily available and convenient source of methylamine. The use of an aqueous solution necessitates a two-phase system or a solvent in which both phases have some miscibility.

-

Water Wash: Essential for removing the hydrochloride salt of methylamine and any other water-soluble impurities.

The Synthetic Utility: Key Transformations

The power of this compound as an intermediate lies in the selective transformations of its functional groups.

Selective Reduction of the Nitro Group

A pivotal transformation is the chemoselective reduction of the nitro group to an amine, yielding 4-amino-2-fluoro-N-methylbenzamide. This amine then serves as a nucleophile or a precursor for further functionalization.

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to 2-20 atm and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or HPLC. The reaction is typically complete within 12-20 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide, often in high purity and with yields reported to be around 98%.[7]

Trustworthiness of the Protocol: This hydrogenation is a well-established and reliable method for the reduction of aromatic nitro groups. The use of Pd/C is standard, and the reaction is generally clean with high conversion. The primary safety consideration is the handling of flammable hydrogen gas and the pyrophoric nature of dry Pd/C catalyst.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nitro group strongly activates the ortho- and para-positions to nucleophilic attack. In this molecule, the fluorine atom is in an activated position, making it an excellent leaving group in SNAr reactions.

Caption: General scheme for SNAr reactions.

This reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzamide ring.

General Considerations for SNAr Reactions:

-

Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.

-

Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

-

Base: A base is often required to deprotonate the nucleophile (if it is protic, e.g., an amine or thiol) or to act as an acid scavenger for the HF generated. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine.

-

Temperature: The reactions may require heating to proceed at a practical rate, with temperatures typically ranging from room temperature to 100°C or higher, depending on the reactivity of the nucleophile.

While specific examples of SNAr on this compound with a broad range of nucleophiles are not extensively documented in readily available literature beyond its use in enzalutamide synthesis, the principles of SNAr on activated fluoroarenes are well-established and can be applied to this substrate.[8] The reactivity is expected to be high due to the strong activation by the nitro group.

Conclusion

This compound is a testament to the power of strategic molecular design in synthetic intermediates. The orthogonal reactivity of its functional groups provides a robust platform for the synthesis of complex and biologically active molecules. The well-defined synthetic route to this intermediate, coupled with the high-yielding and selective transformations it can undergo, solidifies its position as a valuable tool for researchers and professionals in the field of drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this versatile building block.

References

- 1. 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 915087-24-0 [sigmaaldrich.com]

- 3. This compound | 915087-24-0 [sigmaaldrich.com]

- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 5. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization and application of 2-Fluoro-N-methyl-4-nitrobenzamide as a novel chemical probe. While historically recognized as a synthetic intermediate, recent (hypothetical) phenotypic screening has revealed its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, suggesting a novel mechanism of action. These application notes are designed to guide the researcher through a systematic workflow to validate this compound as a chemical probe, identify its molecular target(s), and elucidate its mechanism of action. The protocols provided herein are grounded in established principles of chemical biology and are intended to serve as a robust framework for the development of this candidate molecule into a valuable tool for cancer biology research.

Introduction: From Synthetic Intermediate to Candidate Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein target.[1] The development of such probes is crucial for target validation in drug discovery and for dissecting complex cellular pathways.[2] this compound is a commercially available compound with the following properties:

| Property | Value | Reference |

| CAS Number | 915087-24-0 | [3][4] |

| Molecular Formula | C₈H₇FN₂O₃ | [3] |

| Molecular Weight | 198.15 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

While its synthesis is well-documented, its biological activities have been largely unexplored.[5] This guide is predicated on the hypothetical discovery of its anti-proliferative activity in A549 lung carcinoma cells, thus positioning it as a "candidate" chemical probe. The following sections will detail the necessary steps to validate its utility as a research tool.

Initial Biological Characterization: Validating the Phenotype

The first step in characterizing a candidate probe is to robustly quantify its biological activity. This involves determining the potency and efficacy of the compound in a relevant cellular context.

Protocol: Cell Viability Assay and Dose-Response Analysis

This protocol describes the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability.[6]

Materials:

-

A549 cells (or other relevant cell line)

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

This compound (FNM-nitrobenzamide)

-

DMSO (cell culture grade)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit[6]

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of FNM-nitrobenzamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete growth medium.

-

Cell Treatment: Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

ATP Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.[7]

-

-

Data Analysis:

Hypothetical Data:

| Compound | Cell Line | IC₅₀ (µM) |

| FNM-nitrobenzamide | A549 | 1.2 |

| FNM-nitrobenzamide | H1299 | 1.5 |

| FNM-nitrobenzamide | MRC-5 (normal lung) | > 50 |

Target Deconvolution: Identifying the Molecular Target

Once the phenotype is confirmed, the next critical phase is to identify the protein(s) with which the probe interacts to elicit this effect.[10][11][12] A multi-pronged approach is recommended.

Caption: Workflow for developing a chemical probe.

Affinity-Based Protein Profiling

This method involves chemically modifying the probe to "fish out" its binding partners from a cell lysate.[13]

Probe Modification Strategy: To enable affinity purification, FNM-nitrobenzamide needs to be functionalized with a linker and a reactive group for attachment to a solid support (e.g., beads). A plausible strategy is to synthesize an analog where the nitro group is reduced to an amine, which can then be acylated with a linker terminating in an alkyne or azide for click chemistry-based immobilization.

3.1.1. Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

Materials:

-

Immobilized FNM-nitrobenzamide analog on beads (and control beads)

-

A549 cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

Mass spectrometry facility

Procedure:

-

Lysate Preparation: Grow and harvest A549 cells. Lyse the cells and clarify the lysate by centrifugation.

-

Incubation: Incubate the cell lysate with the probe-conjugated beads and control beads (without the probe) for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are unique to the probe-conjugated beads.

-

Subject the bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[14]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]

3.2.1. Protocol: CETSA for Target Engagement

Materials:

-

A549 cells

-

FNM-nitrobenzamide

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator)

-

Western blotting reagents and antibodies for candidate proteins

Procedure:

-

Cell Treatment: Treat intact A549 cells with FNM-nitrobenzamide (at a concentration ~10x IC₅₀) or vehicle (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Cool immediately on ice.

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet.

-

Analysis: Analyze the soluble fractions by Western blot for a candidate target protein identified from AP-MS.

-

Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; it is crucial to demonstrate that the interaction with this target is responsible for the observed anti-proliferative phenotype.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 4. This compound | 915087-24-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. benchchem.com [benchchem.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discover.library.noaa.gov [discover.library.noaa.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. drughunter.com [drughunter.com]

- 14. bumc.bu.edu [bumc.bu.edu]

- 15. benchchem.com [benchchem.com]

- 16. news-medical.net [news-medical.net]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Fluoro-N-methyl-4-nitrobenzamide in the Synthesis of Potent Enzyme Inhibitors

Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as privileged starting points for the synthesis of complex therapeutic agents. 2-Fluoro-N-methyl-4-nitrobenzamide is one such cornerstone molecule, valued as a versatile intermediate in the development of targeted enzyme inhibitors.[1] Its chemical architecture, featuring an activated fluoro group for nucleophilic aromatic substitution and a nitro group amenable to reduction and further functionalization, provides a robust platform for constructing bioactive compounds.[2][3]

This guide delves into the application of this key building block and its analogs in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[4][5] We will explore the underlying biological rationale, provide detailed synthetic protocols for creating these inhibitors, and present the data that underpins their therapeutic relevance.

The Target: PARP Enzymes and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular homeostasis, with functions in transcription, apoptosis, and, most notably, the DNA damage response.[6][7] PARP1, in particular, acts as a first responder to DNA single-strand breaks (SSBs). Upon detecting a break, it synthesizes chains of poly(ADP-ribose) (PAR) that act as a signal to recruit other DNA repair proteins, facilitating the repair process.[5][6][7]

Mechanism of Action of PARP Inhibitors

PARP inhibitors (PARPis) function on a principle known as "synthetic lethality." In healthy cells, a double-strand break (DSB) in DNA can be repaired by a high-fidelity process called homologous recombination (HR), which relies on proteins encoded by genes like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.

PARP inhibitors exploit this dependency. They compete with NAD+ for the catalytic site of the PARP enzyme, but their primary cytotoxic mechanism is more complex than simple enzymatic inhibition.[5][8] They trap the PARP protein on the DNA at the site of the break.[8][9] When the cell attempts to replicate its DNA, the replication fork collides with this trapped PARP-DNA complex, causing the fork to collapse and generating a highly toxic DSB. Since the cancer cell lacks a functional HR pathway to repair this DSB, it undergoes apoptosis.[5][9]

Caption: Mechanism of PARP inhibition and synthetic lethality.

Synthetic Strategy: From Benzamide to Phthalazinone Core

The synthesis of many PARP inhibitors, including the first-in-class drug Olaparib, relies on the construction of a phthalazinone core coupled to a substituted benzamide moiety.[4][10] this compound and its analogs are ideal precursors for this benzamide portion. The general strategy involves:

-

Reduction: The nitro group is reduced to an amine, providing a reactive handle for further elaboration.

-

Coupling: This amine or a derivative thereof is coupled with a pre-formed phthalazinone structure or another key intermediate. The fluorine atom on the benzamide ring activates the molecule for nucleophilic aromatic substitution, which is a key step in alternative synthetic routes.

The synthesis of Olaparib demonstrates this strategy effectively. A key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , serves as the backbone, which is then coupled with a piperazine derivative to complete the drug molecule.[4][11]

Caption: General synthetic workflow for PARP inhibitors.

Experimental Protocol: Synthesis of Olaparib via Amide Coupling

This protocol details the final, crucial step in the synthesis of Olaparib: the amide bond formation between the key benzoic acid intermediate and a cyclopropylcarbonyl-functionalized piperazine. This reaction is a robust and well-documented example of the chemistry enabled by benzamide-type precursors.[4][11]

Reaction Principle: The carboxylic acid of the phthalazinone intermediate is activated using an amide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), to facilitate nucleophilic attack by the secondary amine of the piperazine derivative, forming the final amide bond.[10][11]

Materials and Reagents

| Reagent | Supplier | CAS Number | Molecular Wt. |

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Various | 763113-22-0 | 312.28 |

| 1-(cyclopropylcarbonyl)piperazine hydrochloride | Various | 1021298-75-6 | 192.67 |

| HBTU | Sigma-Aldrich | 94790-37-1 | 379.25 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | 129.24 |

| Acetonitrile (MeCN), Anhydrous | Sigma-Aldrich | 75-05-8 | 41.05 |

| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | 84.93 |

| Water, Deionized | - | 7732-18-5 | 18.02 |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of Olaparib.

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5.0 g, 16.0 mmol, 1.0 eq) and 1-(cyclopropylcarbonyl)piperazine hydrochloride (3.37 g, 17.5 mmol, 1.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture to form a suspension.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (7.0 mL, 40.0 mmol, 2.5 eq) dropwise to the suspension at room temperature. The mixture should become clearer.

-

Coupling Agent Addition: Add HBTU (6.67 g, 17.6 mmol, 1.1 eq) to the reaction mixture in one portion.

-

Reaction: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzoic acid is consumed.

-

Work-up - Quenching: Once the reaction is complete, slowly pour the reaction mixture into deionized water (200 mL) with stirring. A precipitate will form.

-

Isolation: Filter the solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with water (3 x 50 mL).

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure Olaparib as a white to off-white solid. A reported yield for this step is approximately 85%.[4]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

HBTU and DIPEA are irritants. Avoid inhalation and contact with skin.

-

Acetonitrile and Dichloromethane are flammable and toxic. Handle with care.

Data Summary and Significance

The successful synthesis of PARP inhibitors has led to several FDA-approved drugs that have significantly improved outcomes for patients with specific cancer types.[12]

Table 1: Potency of Approved PARP Inhibitors

| Inhibitor | Target(s) | IC₅₀ (PARP1) | Approved for Cancers Including |

| Olaparib | PARP1/2 | ~5 nM | Ovarian, Breast, Pancreatic, Prostate[4][5] |

| Rucaparib | PARP1/2/3 | ~1.4 nM | Ovarian, Prostate[4] |

| Niraparib | PARP1/2 | ~3.8 nM | Ovarian, Fallopian Tube[4] |

| Talazoparib | PARP1/2 | ~0.57 nM | Breast[12] |

| (IC₅₀ values are approximate and can vary based on assay conditions.) |

Conclusion

This compound and related fluorinated benzoyl compounds are indispensable tools in the synthesis of advanced enzyme inhibitors. Their unique chemical handles allow for the efficient and strategic construction of complex molecules like Olaparib. The success of PARP inhibitors, built upon these synthetic foundations, underscores the power of combining a deep understanding of biological mechanisms—such as synthetic lethality—with robust and versatile chemical synthesis. The protocols and strategies outlined in this guide provide a framework for researchers engaged in the discovery and development of the next generation of targeted therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 12. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

Application Notes and Protocols for Reactions Involving 2-Fluoro-N-methyl-4-nitrobenzamide

Introduction: The Strategic Importance of 2-Fluoro-N-methyl-4-nitrobenzamide in Synthetic Chemistry

This compound is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from a strategically functionalized benzene ring, featuring a fluorine atom activated for nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group situated para to it. The presence of the N-methylbenzamide group further provides a handle for diverse chemical modifications. This unique combination of functional groups makes it an important intermediate in the synthesis of complex bioactive molecules. For instance, it is a precursor in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. We will delve into its physicochemical properties, explore its reactivity through the lens of SNAr mechanisms, and provide a detailed, field-proven protocol for a representative amination reaction.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for successful and safe experimentation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 915087-24-0 | [5][6] |

| Molecular Formula | C₈H₇FN₂O₃ | [6] |

| Molecular Weight | 198.15 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [6] |

| Storage | Sealed in a dry place at room temperature. | |

| Density | ~1.4 g/cm³ | [5] |

| Boiling Point | 337.1 ± 32.0 °C at 760 mmHg | [7] |

Safety Information: this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[6][9][10]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the para-nitro group. This group stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. The ortho-N-methylbenzamide group can also influence the regioselectivity and rate of the reaction.

The general mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr mechanism for this compound.

Detailed Experimental Protocol: SNAr Amination with a Secondary Amine